REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]([NH:9][C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[N:15]([CH3:19])[CH:14]=[CH:13]3)=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:21][C:22]1[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][C:23]=1[O:32][CH3:33].[Al].C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH:1]1([O:6][C:7]([NH:9][C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[N:15]([CH3:19])[CH:14]=[C:13]3[CH2:21][C:22]2[CH:31]=[CH:30][C:25]([C:26]([O:28][CH3:29])=[O:27])=[CH:24][C:23]=2[O:32][CH3:33])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:3.4|
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Name
|
5-(cyclopentyloxycarbonyl)amino-1-methylindole
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC(=O)NC=1C=C2C=CN(C2=CC1)C
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Al]
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml.)
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Type
|
WASH
|
Details
|
the combined extracts washed with brine (50 ml.)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography on silica gel (3.5 cm. diameter column)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC(=O)NC=1C=C2C(=CN(C2=CC1)C)CC1=C(C=C(C(=O)OC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |